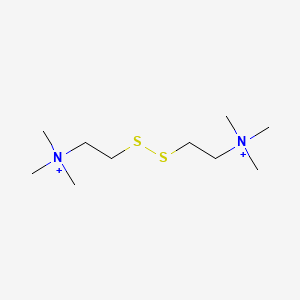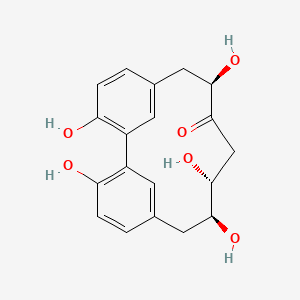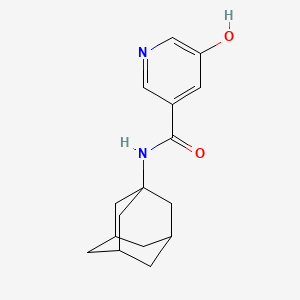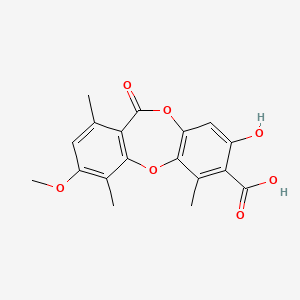
Mimosamycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mimosamycin is a natural product found in Streptomyces albidoflavus, Streptomyces lavendulae, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Mimosamycin, a complex organic compound, has been synthesized through multiple chemical steps, showcasing the compound's intricate structure and potential for diverse applications in chemical research. Kesteleyn and de Kimpe (2000) detailed an eight-step synthesis process, emphasizing the compound's intricate structural composition and chemical reactivity (Kesteleyn & de Kimpe, 2000).
- Fukumi, Maruyama, Yoshida, and Arai (1978) described a large-scale production method for mimosamycin, highlighting its isolation and chemical characterization. This process underlines the potential for producing mimosamycin in quantities suitable for research and industrial applications (Fukumi, Maruyama, Yoshida, & Arai, 1978).
Biological Activity and Applications
- Arai, Yazawa, and Mikami (1976) discovered that Streptomyces lavendulae produces mimosamycin, noting its activity against mycobacteria. This suggests mimosamycin's potential use in researching treatments for bacterial infections (Arai, Yazawa, & Mikami, 1976).
- Mikami, Yokoyama, Omi, and Arai (1976) identified mimosamycin as an antibiotic mainly active against Mycobacterium tuberculosis, indicating its potential application in tuberculosis research (Mikami, Yokoyama, Omi, & Arai, 1976).
- Rashid, Gustafson, and Boyd (2001) reported the cytotoxicity of mimosamycin against human tumor cell lines, suggesting its potential use in cancer research and drug development (Rashid, Gustafson, & Boyd, 2001).
Eigenschaften
CAS-Nummer |
59493-94-6 |
|---|---|
Molekularformel |
C12H11NO4 |
Molekulargewicht |
233.22 g/mol |
IUPAC-Name |
7-methoxy-2,6-dimethylisoquinoline-3,5,8-trione |
InChI |
InChI=1S/C12H11NO4/c1-6-10(15)7-4-9(14)13(2)5-8(7)11(16)12(6)17-3/h4-5H,1-3H3 |
InChI-Schlüssel |
BXQZTMMXFKFJIY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=CN(C(=O)C=C2C1=O)C)OC |
Kanonische SMILES |
CC1=C(C(=O)C2=CN(C(=O)C=C2C1=O)C)OC |
Andere CAS-Nummern |
59493-94-6 |
Synonyme |
mimosamycin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(4-Nitrophenoxy)acetyl]pyrrolidin-2-one](/img/structure/B1211812.png)



![N-Cyclopentyl-4-[4-(furan-2-carbonyl)-piperazine-1-sulfonyl]-benzenesulfonamide](/img/structure/B1211822.png)

![4-[3-(1,3-Dioxo-2-isoindolyl)propylamino]-2-methylisoindole-1,3-dione](/img/structure/B1211825.png)
![4-amino-N5-[2-(2-methoxyethylamino)-1-(5-methyl-2-furanyl)-2-oxoethyl]-N5-(thiophen-2-ylmethyl)isothiazole-3,5-dicarboxamide](/img/structure/B1211826.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[4-(5-fluoro-1-benzotriazolyl)-1-piperidinyl]acetamide](/img/structure/B1211827.png)



![Methyl 3-(3,4-dimethylpent-2-enoyloxy)-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1211833.png)